Benzene, 1,3-diiodo-5-(trifluoromethyl)-

Description

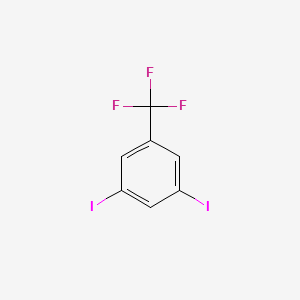

"Benzene, 1,3-diiodo-5-(trifluoromethyl)-" (CAS: N/A; molecular formula: C₇H₃F₃I₂) is a halogenated aromatic compound featuring two iodine substituents at the 1- and 3-positions and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the electronic distribution of the benzene ring, directing electrophilic substitution reactions to specific positions. Iodine, being a heavy halogen, imparts distinct reactivity compared to lighter halogens (e.g., fluorine, chlorine), particularly in nucleophilic aromatic substitution or cross-coupling reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science, where its unique substituent profile enables tailored electronic and steric effects .

Properties

Molecular Formula |

C7H3F3I2 |

|---|---|

Molecular Weight |

397.90 g/mol |

IUPAC Name |

1,3-diiodo-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H3F3I2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H |

InChI Key |

JJSJGDLPQPEQBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Trifluoromethylbenzenes

Example 1: 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂ClF₃N₂O₄)

- Structural Differences : Chlorine (at position 2) and nitro groups (positions 1 and 3) replace the iodine atoms in the target compound.

- Reactivity : The nitro groups enhance electron-withdrawing effects, making the ring highly deactivated. Chlorine, though electronegative, is less polarizable than iodine, reducing its leaving-group ability in substitution reactions.

- Applications: Used as a derivatization reagent for polyamines in chromatographic analysis due to its high reactivity with amino groups .

Example 2: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂F₄NO₂)

- Structural Differences : A fluorine atom (position 1) and nitro group (position 2) are present.

- Reactivity : Fluorine’s small size and strong electronegativity increase ring stability but reduce nucleophilic substitution rates compared to iodine.

- Applications : Preferred over chloro analogs in food-sample derivatization due to superior precision and environmental compatibility .

Fluoro- and Iodo-Substituted Benzenes

Example 3: Benzenamine, 3-Trifluoromethyl (CAS: N/A; molecular formula: C₇H₆F₃N)

- Structural Differences : An amine group (-NH₂) replaces iodine at position 3.

- Reactivity : The amine acts as an electron-donating group, countering the -CF₃ group’s electron-withdrawing effect. This balance alters regioselectivity in electrophilic substitution.

- Applications : Used in medicinal chemistry to modulate pharmacokinetic properties, leveraging fluorine’s metabolic stability .

Other Trifluoromethylbenzene Derivatives

Example 4: 1,3-Benzodioxole (CAS: 274-09-9; molecular formula: C₇H₆O₂)

- Structural Differences : A dioxygenated ring (positions 1 and 3) replaces iodine and -CF₃ groups.

- Reactivity : The electron-rich oxygen atoms facilitate electrophilic aromatic substitution, contrasting with the electron-deficient nature of trifluoromethyl-substituted rings.

- Applications : Primarily employed in agrochemicals and fragrances due to its stability and low toxicity .

Research Findings and Data Tables

Table 2: Physical Properties (Representative Data)

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| 1,3-diiodo-5-(trifluoromethyl)benzene | ~300 (est.) | Low | Sensitive to light |

| 2-Chloro-1,3-dinitro-5-(CF₃)benzene | >250 | Moderate | Thermally stable |

| 1-Fluoro-2-nitro-4-(CF₃)benzene | ~200 | High | Hydrolytically stable |

| Benzenamine, 3-Trifluoromethyl | ~180 | High | Oxidizes in air |

Key Insights

- Electronic Effects : The -CF₃ group in all compounds strongly deactivates the ring, but substituents like iodine (polarizable, good leaving group) or fluorine (small, stable) dictate reaction pathways.

- Reactivity Trends : Iodo-substituted derivatives excel in cross-coupling reactions, whereas nitro- and fluoro-substituted analogs are preferred in analytical chemistry due to precision and stability .

- Medicinal Relevance : Fluorine and -CF₃ groups enhance bioavailability and metabolic resistance, as seen in drug-design applications .

Q & A

Q. What role does 1,3-diiodo-5-(trifluoromethyl)benzene play in derivatizing biomolecules for analytical chemistry?

- Methodological Answer : The compound serves as a derivatization reagent for amines or thiols in HPLC/GC-MS. For example, it reacts with polyamines (e.g., spermine) to form stable adducts detectable at sub-ppm levels. Optimize reaction pH (8–9) and temperature (60°C) to maximize substitution at all amino groups, as confirmed by X-ray crystallography of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.